molecular formula C18H18N4O3S B2589937 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide CAS No. 1251557-68-2

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide

Cat. No.: B2589937
CAS No.: 1251557-68-2
M. Wt: 370.43
InChI Key: NTKCWSAVOAASRP-UHFFFAOYSA-N
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Description

This compound belongs to the class of thiazolo-pyrimidinone acetamide derivatives, characterized by a bicyclic thiazolo[4,3-d]pyrimidin core substituted with a cyclopropyl group at position 6 and an N-(2-ethylphenyl)acetamide moiety. The cyclopropyl substituent may enhance metabolic stability, while the 2-ethylphenyl group could influence lipophilicity and receptor binding.

Properties

IUPAC Name

2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-2-11-5-3-4-6-13(11)19-15(23)9-21-14-10-26-20-16(14)17(24)22(18(21)25)12-7-8-12/h3-6,10,12H,2,7-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKCWSAVOAASRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the thiazolo[4,3-d]pyrimidine core, followed by the introduction of the cyclopropyl and ethylphenyl groups. Common reagents used in these reactions include cyclopropylamine, ethylphenylamine, and various acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.

    Biology: It is used in studies to understand its interactions with biological targets.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on structurally related acetamide derivatives with pyrimidine or thiazolo-based cores, as documented in the evidence. Key parameters include substituent effects, synthetic yields, melting points, and inferred bioactivity.

Key Observations:

Core Structure Influence :

  • The target compound’s thiazolo-pyrimidin core differs from the pyrimidinyl thio derivatives (e.g., 5.6, 5.12) by incorporating a sulfur-containing thiazole ring fused to pyrimidine. This may enhance electronic effects and binding affinity compared to simpler pyrimidine-thioethers .
  • Cyclopropane substitution at position 6 is unique to the target compound and could reduce metabolic degradation compared to methyl or unsubstituted analogs .

Substituent Effects :

  • 2-Ethylphenyl vs. Chlorophenyl/Benzyl : The 2-ethylphenyl group in the target compound likely increases lipophilicity compared to polar chlorophenyl (5.6) or smaller benzyl (5.12) groups. This may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Chlorine Substituents : Compounds like 5.6 (2,3-dichlorophenyl) exhibit higher melting points (230–232°C), suggesting stronger intermolecular forces due to halogen bonding, whereas the target compound’s ethyl group may lower melting points if synthesized .

Synthetic Efficiency: Yields for analogs range from 66% (5.12) to 90.2% (4a), influenced by steric hindrance (e.g., diphenylquinoxalinyl in 4a) or reaction optimization (e.g., triethylamine in acetonitrile for 4a) .

Research Implications and Gaps

  • Structural Optimization : The cyclopropyl and ethylphenyl groups in the target compound warrant further exploration to balance lipophilicity and solubility.
  • Synthetic Challenges : Lessons from high-yield analogs (e.g., 4a) could guide the optimization of the target’s synthesis, particularly in cyclopropane ring formation .
  • Bioactivity Screening : Priority should be given to testing the target compound against PDE isoforms or microbial targets, given the bioactivity trends in its analogs .

Biological Activity

The compound 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethylphenyl)acetamide (CAS Number: 1251614-40-0) is a heterocyclic organic compound that has garnered attention for its potential biological activities. The unique structure of this compound includes a thiazolo-pyrimidine core, which is associated with various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S with a molecular weight of approximately 370.4 g/mol. The structure features a cyclopropyl group and an acetamide moiety that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H18N4O3SC_{18}H_{18}N_{4}O_{3}S
Molecular Weight370.4 g/mol
CAS Number1251614-40-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been studied for its anticancer properties . Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to affect the expression of proteins involved in cell cycle regulation and apoptosis.

The exact mechanism of action remains under investigation; however, it is believed that the compound interacts with specific molecular targets within the cell. This interaction may lead to alterations in cellular signaling pathways that are crucial for cell survival and proliferation.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 10 µg/mL. The results indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • Evaluation of Anticancer Effects :
    • In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

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